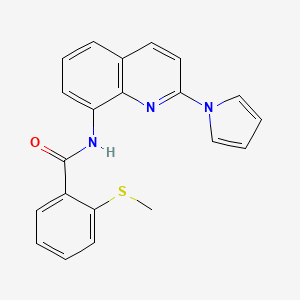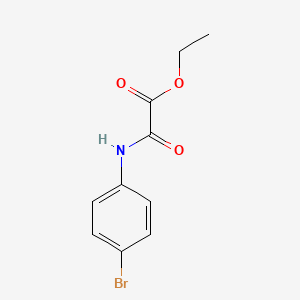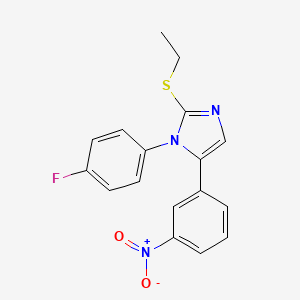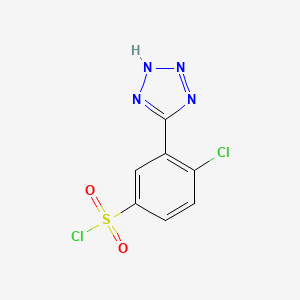![molecular formula C19H17N3O2S3 B2663176 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide CAS No. 477503-71-2](/img/structure/B2663176.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide is a useful research compound. Its molecular formula is C19H17N3O2S3 and its molecular weight is 415.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Mechanisms
A study identified a compound within a series of kinesin spindle protein (KSP) inhibitors, exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development. This compound arrested cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death, suggesting potential applications in cancer treatment (Theoclitou et al., 2011).
Pharmacological Evaluation
Another research focused on the design, synthesis, and biological evaluation of 4-thiazolidinone derivatives as anticonvulsant agents, highlighting the structural requirements for binding to benzodiazepine receptors. These compounds exhibited significant anticonvulsant activity, suggesting the relevance of thiazolide-based structures in developing pharmacological agents (Faizi et al., 2017).
Interaction with Biological Targets
Research on thiazolides, a novel class of anti-infectious agents, demonstrated their ability to induce cell death in colon carcinoma cell lines. This study provided insights into the structure-function relationship of thiazolide-induced apoptosis, revealing the potential for these compounds in treating colorectal cancer (Brockmann et al., 2014).
Antimicrobial Applications
A study synthesized and evaluated the antimicrobial activity of novel 4-thiazolidinone derivatives containing the benzothiazole moiety. Some compounds showed considerable activity against various cancer cell lines, underscoring the antimicrobial and potentially anticancer applications of benzothiazole derivatives (Havrylyuk et al., 2010).
Synthetic Routes and Chemical Properties
The synthesis and characterization of benzothiazole derivatives, exploring their potential in various chemical reactions and interactions, also form a significant area of research. This includes the study of their solid-state fluorescence properties and computational analysis, providing a foundation for further application in medicinal chemistry and materials science (Yokota et al., 2012).
Wirkmechanismus
While the exact mechanism of action for this compound is not known, similar compounds have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . They cause DNA damage during cell replication by stabilizing the TopI/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c1-10(2)24-12-6-4-11(5-7-12)17(23)22-18-20-13-8-9-14-16(15(13)26-18)27-19(21-14)25-3/h4-10H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCGTYCVGAMTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)
![1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2663097.png)

![2,4-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2663100.png)
![2-(4-benzylpiperidin-1-yl)-1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2663101.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2663104.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide](/img/structure/B2663106.png)

![2-(4-hydroxyphenyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2663110.png)

![3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2663112.png)


